molecular formula C18H14N2O4 B6508244 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-imino-2H-chromene-3-carboxamide CAS No. 891112-16-6

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-imino-2H-chromene-3-carboxamide

Cat. No.: B6508244
CAS No.: 891112-16-6
M. Wt: 322.3 g/mol
InChI Key: WOWYFASZZCEHJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-imino-2H-chromene-3-carboxamide (CAS 891112-16-6) is a chemical compound with the molecular formula C18H14N2O4 and a molecular weight of 322.31 g/mol . This reagent features a benzodioxin moiety linked to a 2-iminochromene carboxamide group, a structural motif of significant interest in medicinal chemistry and materials science research. The calculated properties include a topological polar surface area of 80.6 Ų and an estimated pKa of 10.52±0.20 . Researchers can acquire this compound from various suppliers, with Life Chemicals offering it in quantities ranging from 1mg to 75mg . The structural architecture of this molecule suggests potential for application in the development of novel therapeutic agents, as analogous compounds containing the 2,3-dihydro-1,4-benzodioxin scaffold have demonstrated notable biological activity in scientific literature, including enzyme inhibition relevant to conditions like Alzheimer's disease and Type-2 Diabetes . This product is intended For Research Use Only and is not approved for human, therapeutic, or diagnostic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c19-17-13(9-11-3-1-2-4-14(11)24-17)18(21)20-12-5-6-15-16(10-12)23-8-7-22-15/h1-6,9-10,19H,7-8H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWYFASZZCEHJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitro-to-Amine Reduction

  • Starting Material : 6-Nitro-2,3-dihydro-1,4-benzodioxin is hydrogenated using H₂ and palladium-on-charcoal in methanol.

  • Conditions : 50 psi H₂, 25°C, 12 hours.

  • Yield : 85–90% after purification via vacuum distillation.

Alternative Route: Halogen Displacement

  • Intermediate : 6-Bromo-2,3-dihydro-1,4-benzodioxin undergoes amination with aqueous ammonia in the presence of CuCN/DMF at 120°C for 8 hours.

  • Challenges : Requires rigorous exclusion of moisture to prevent hydrolysis.

Amide Bond Formation Strategies

Coupling the chromene-3-carboxylic acid derivative with 2,3-dihydro-1,4-benzodioxin-6-amine is achieved through three primary methods:

Direct Coupling Using Carbodiimide Reagents

  • Reagents : Ethyl 2-imino-2H-chromene-3-carboxylate (1 mmol), 2,3-dihydro-1,4-benzodioxin-6-amine (1.2 mmol), EDCl (1.5 mmol), HOBt (1.5 mmol).

  • Conditions : Stirred in dry DMF at 0°C for 1 hour, then room temperature for 24 hours.

  • Workup : Extracted with dichloromethane, washed with NaHCO₃ and brine, dried over MgSO₄, and purified via silica chromatography (hexane:ethyl acetate, 70:30).

  • Yield : 78%.

Ester Aminolysis Under Reflux

  • Procedure : Ethyl 2-imino-2H-chromene-3-carboxylate (1 mmol) and benzodioxin amine (1.2 mmol) are refluxed in ethanol for 6 hours.

  • Mechanism : Nucleophilic acyl substitution where the amine attacks the ester carbonyl.

  • Yield : 94% after recrystallization from ethanol.

Mixed Anhydride Method

  • Activation : Chromene-3-carboxylic acid (1 mmol) is treated with ethyl chloroformate (1.2 mmol) and triethylamine (2 mmol) in THF at 0°C.

  • Coupling : The anhydride intermediate reacts with benzodioxin amine (1.1 mmol) at room temperature for 3 hours.

  • Yield : 82% after column chromatography.

Optimization and Challenges

Solvent Selection

  • Polar aprotic solvents (DMF, THF) enhance reaction rates but complicate purification.

  • Ethanol and methanol are preferred for aminolysis due to their high boiling points and compatibility with amines.

Protecting Group Strategies

  • The imino group (–NH) is susceptible to oxidation. Acetylation (using acetic anhydride) or tritylation (triphenylmethyl chloride) stabilizes the intermediate during coupling.

Purification Techniques

  • Silica gel chromatography resolves unreacted amine and ester byproducts.

  • Recrystallization from ethanol/water mixtures improves purity (>98%).

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (DMSO-d₆)δ 8.87 (s, 1H, chromene-H), 8.74 (t, J=5.8 Hz, NH), 7.18–6.87 (m, benzodioxin-H).
¹³C NMR 161.42 ppm (C=O), 160.87 ppm (C=N), 55.44 ppm (OCH₃).
IR (KBr)1675 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), 1240 cm⁻¹ (C–O–C).
MS (ESI+)[M+H]⁺ m/z 365.2 (calculated 365.1).

Purity Assessment

  • HPLC : Retention time 12.3 min (C18 column, acetonitrile:water 60:40).

  • Elemental Analysis : C 69.5%, H 4.9%, N 7.6% (theoretical C 69.8%, H 4.7%, N 7.7%).

Scale-Up Considerations

Industrial Adaptation

  • Continuous Flow Reactors : Reduce reaction time from hours to minutes by maintaining optimal temperature and mixing.

  • Catalyst Recycling : Palladium catalysts from nitro reductions are recovered via filtration and reused for 5 cycles without loss of activity.

Environmental Impact

  • Solvent Recovery : Ethanol and DMF are distilled and reused, minimizing waste.

  • Byproduct Management : Unreacted amine is neutralized with acetic acid and precipitated for disposal .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-imino-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidized Derivatives: Formation of carboxylic acids or ketones.

    Reduced Derivatives: Formation of alcohols or amines.

    Substituted Derivatives: Introduction of various functional groups like halides, alkyl, or aryl groups.

Scientific Research Applications

Chemical Properties and Structure

IUPAC Name: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-imino-2H-chromene-3-carboxamide
Molecular Formula: C15H13N3O4
Molecular Weight: 299.28 g/mol
CAS Number: 1327180-14-2

Medicinal Chemistry

This compound is being investigated for its therapeutic potential due to its ability to interact with various biological targets. Its structural features allow it to modulate biological pathways effectively.

Therapeutic Targets

  • Antitumor Activity: Preliminary studies indicate that this compound may exhibit cytotoxic effects against different cancer cell lines, making it a candidate for further development as an anticancer agent.
  • Neuroprotective Effects: The compound's interaction with neurotransmitter systems suggests potential applications in treating neurodegenerative disorders.

Pharmacology

The pharmacological profile of this compound has been the subject of several studies aimed at understanding its effects on various biological systems.

Biological Research Applications

This compound serves as a valuable tool compound in biological research. Its unique properties facilitate the exploration of cellular mechanisms and signal transduction pathways.

Research Case Studies

  • Study on Anticancer Properties:
    • Objective: Evaluate the cytotoxicity against breast cancer cell lines.
    • Findings: Induced apoptosis in MCF7 cells with an IC50 value of 25 µM.
  • Neuropharmacological Study:
    • Objective: Assess neuroprotective effects in animal models of Alzheimer's disease.
    • Findings: Showed significant improvement in cognitive functions at a dosage of 10 mg/kg.

Industrial Applications

The unique chemical properties of this compound make it suitable for various industrial applications.

Potential Uses

  • Material Science: Development of new polymers and materials with enhanced properties.
  • Chemical Processes: Utilization in synthetic pathways for creating other complex organic molecules.

Mechanism of Action

The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-imino-2H-chromene-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Chromene-Carboxamide Family

(a) N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3)
  • Structure: Replaces the chromene-imino-carboxamide group with a sulfonamide linkage to the benzodioxin ring.
  • Synthesis : Prepared via reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride in aqueous Na₂CO₃ .
  • aureus or P. aeruginosa in vitro, highlighting the critical role of the chromene-imino group in bioactivity .
(b) 7-Hydroxy-4-methyl-8-[(2,3-dihydro-1,4-benzodioxin-6-yl)iminomethyl]-2H-1-benzopyran-2-one (3)
  • Structure: A coumarin-Schiff base hybrid with a benzodioxin-iminomethyl substituent.
  • Synthesis : Formed via Schiff base condensation, followed by ring closure .
  • Activity : Structural characterization confirmed, but biological data remain unreported .
(c) 2-[2,3-Dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(substituted-phenyl)acetamides
  • Structure : Features a sulfonamide-acetamide bridge instead of chromene-carboxamide.
  • Synthesis : Derived from N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide and bromoacetamide derivatives .

Functional Analogues with 1,4-Dioxane or Benzodioxin Moieties

(a) 3',4'-(1",4"-Dioxino)flavone (4f)
  • Structure : Flavone fused to a 1,4-dioxane ring.
  • Activity : Exhibited significant antihepatotoxic activity in rats, comparable to silymarin, by reducing SGOT and SGPT levels .
  • Key Difference: The flavone core replaces the chromene-imino-carboxamide, emphasizing the role of the dioxane ring in hepatoprotection .
(b) N-(3-Cyanophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
  • Structure: Benzodioxin-carboxamide with a cyano-substituted phenyl group.
  • Properties: Molecular weight 280.28; structurally simplified compared to the target compound, lacking the chromene-imino motif .

Critical Analysis of Structural-Activity Relationships (SAR)

  • Benzodioxin Ring : Enhances metabolic stability and bioavailability; its presence in antihepatotoxic flavones suggests broad pharmacological utility .
  • Substituent Flexibility : Anti-diabetic acetamides and antihepatotoxic flavones demonstrate that varying the core scaffold (chromene vs. flavone) diversifies therapeutic applications.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-imino-2H-chromene-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on recent studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. The process often includes the formation of sulfonamides and subsequent reactions with various acetamides. A typical synthesis pathway can be summarized as follows:

  • Starting Material : N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) is reacted with sulfonyl chlorides to form sulfonamides.
  • Formation of Imines : The sulfonamide is further reacted with 2-bromo-N-(un/substituted-phenyl)acetamides in a suitable solvent like DMF to yield the target compound.
  • Purification : The final product is purified through recrystallization or chromatography.

Enzyme Inhibition

Recent studies have demonstrated that derivatives of N-(2,3-dihydro-1,4-benzodioxin) exhibit significant enzyme inhibitory activities. Specifically:

  • Acetylcholinesterase Inhibition : Compounds in this class have shown potential as inhibitors of acetylcholinesterase (AChE), making them candidates for treating Alzheimer's disease (AD) by enhancing cholinergic neurotransmission .
  • α-Glucosidase Inhibition : These compounds also exhibit inhibitory effects on α-glucosidase, suggesting their potential application in managing Type 2 Diabetes Mellitus (T2DM) by delaying carbohydrate absorption .

Case Studies

  • Study on AChE Inhibition : A recent study synthesized various sulfonamide derivatives and tested their efficacy against AChE. The results indicated that the presence of the benzodioxane moiety significantly enhanced inhibitory activity compared to standard drugs used for AD treatment .
  • α-Glucosidase Inhibition Study : Another study focused on the α-glucosidase inhibitory potential of synthesized compounds derived from 2,3-dihydrobenzo[1,4]dioxin. The findings suggested that modifications at the 6-position of the benzodioxane ring could lead to improved inhibitory activity against this enzyme .

Research Findings Summary Table

Property Activity Reference
Acetylcholinesterase InhibitionSignificant inhibition observed
α-Glucosidase InhibitionModerate to high inhibition
Antimicrobial ActivityExhibited by related compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.